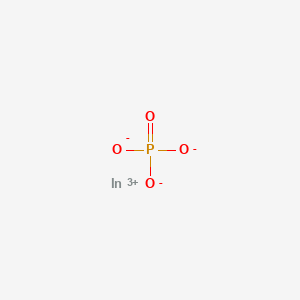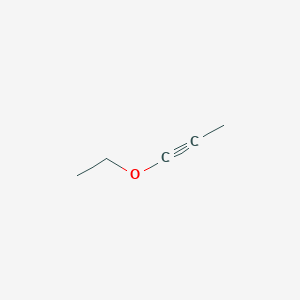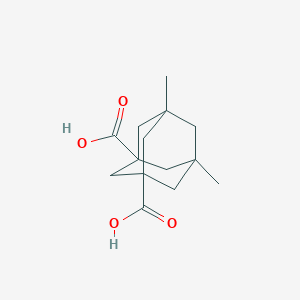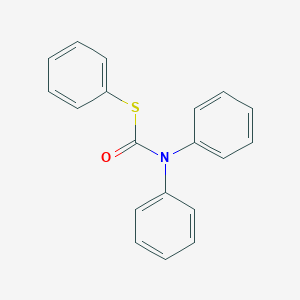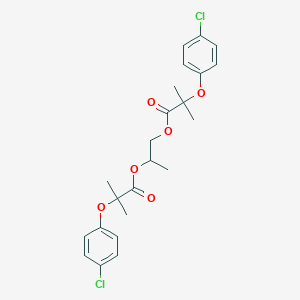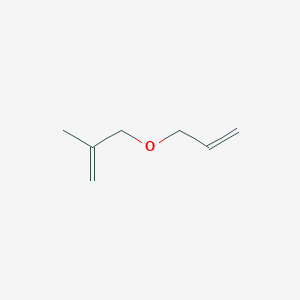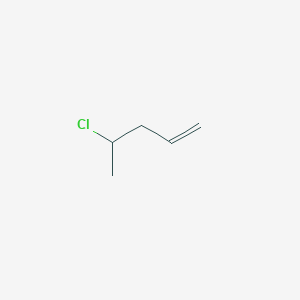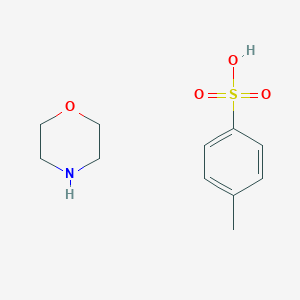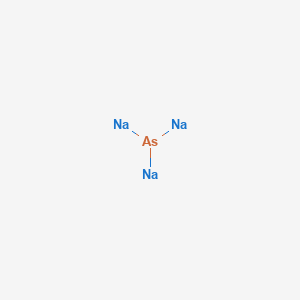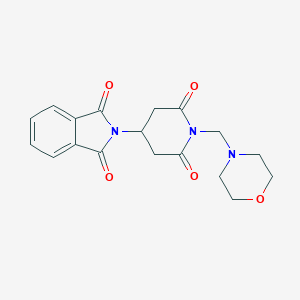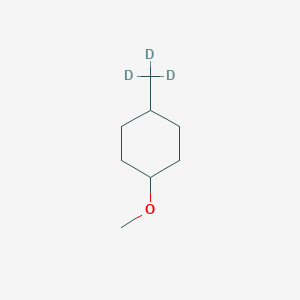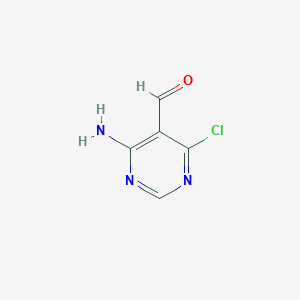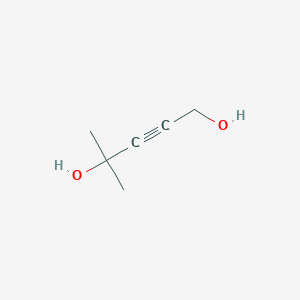
4-Methylpent-2-yne-1,4-diol
説明
Synthesis Analysis
The synthesis of 4-Methylpent-2-yne-1,4-diol involves multiple steps, including the reaction of [Ru3(CO)12] with 4-methylpent-2-yne, leading to a novel alkyne dimerization and dehydrogenation product (Rosenberg et al., 1981). This complex synthesis route highlights the intricacies involved in producing this compound and its derivatives.
Molecular Structure Analysis
The molecular structure of the dimerization and dehydrogenation product of 4-methylpent-2-yne has been elucidated through crystallographic studies. The complex formed exhibits a bent arrangement of three Ru atoms coordinated by eight carbonyls and an organic ligand derived from 4-methylpent-2-yne (Rosenberg et al., 1981). This analysis provides valuable insights into the structural aspects of the compound and its reactivity.
Chemical Reactions and Properties
4-Methylpent-2-yne-1,4-diol undergoes various chemical reactions, including very low-pressure pyrolysis, leading to the formation of methyl-substituted propargyl radicals, showcasing its reactive nature and potential for generating complex molecules (King & Nguyen, 1981).
Physical Properties Analysis
The physical properties of 4-Methylpent-2-yne-1,4-diol derivatives, such as solubility, crystallization behavior, and polymorphism, are influenced by various factors including solvent type and thermal history. These properties are crucial for understanding the material characteristics and for tailoring its applications in different chemical processes (Charlet & Delmas, 1984).
Chemical Properties Analysis
The chemical properties of 4-Methylpent-2-yne-1,4-diol and its derivatives are characterized by their reactivity in various synthesis processes, including copolymerization reactions that demonstrate the compound's utility in creating polymers with specific structural and functional attributes (Kissin et al., 1972).
科学的研究の応用
Cluster Formation and Alkyne Dimerization
The compound reacts with dodecacarbonyltriruthenium to yield a product resulting from a unique type of dimerization and dehydrogenation of an internal alkyne. This reaction leads to the formation of an open cluster with a metallocyclopentadiene ring structure, demonstrating its utility in synthesizing complex molecular structures (Rosenberg et al., 1981).
Pyrolysis Studies
In very-low pressure pyrolysis studies, 4-methylpent-2-yne demonstrated the primary reaction of CC bond fission adjacent to the acetylenic group, leading to the production of methyl-substituted propargyl radicals. This study is significant for understanding the chemical kinetics and decomposition mechanisms of alkynes (King & Nguyen, 1981).
Stereoselective Synthesis
The compound has been used in the stereoselective construction of tricyclic dioxadienones, a key framework in the synthesis of cadlinolides. This indicates its role in complex organic synthesis and the construction of intricate molecular architectures (Hoffmann et al., 1993).
Oxidative Carbonylation
4-Methylpent-2-yne-1,4-diol derivatives have been efficiently converted into furan-3-carboxylic esters through PdI(2)/KI-catalyzed direct oxidative carbonylation. This transformation demonstrates its potential in synthesizing high-value chemical compounds (Gabriele et al., 2012).
Anti-Cancer Activity
A derivative, 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane, was synthesized and shown to inhibit cancer cell proliferation and induce apoptosis, highlighting a potential application in cancer research (Ji, Ren, & Xu, 2010).
Safety And Hazards
特性
IUPAC Name |
4-methylpent-2-yne-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2,8)4-3-5-7/h7-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYWXUZVOLNCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147489 | |
| Record name | 4-Methylpent-2-yne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpent-2-yne-1,4-diol | |
CAS RN |
10605-66-0 | |
| Record name | 4-Methyl-2-pentyne-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpent-2-yne-1,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpent-2-yne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpent-2-yne-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLPENT-2-YNE-1,4-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC6RG6N5HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




